![molecular formula C8H16BrNO2 B14469023 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide CAS No. 66155-49-5](/img/structure/B14469023.png)
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is a chemical compound with the molecular formula C10H20BrN. It is known for its unique spiro structure, which includes a nitrogen atom and two oxygen atoms within a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide typically involves the reaction of a suitable precursor with a brominating agent. One common method includes the reaction of 6-azaspiro[5.5]undecane with bromine in an appropriate solvent under controlled temperature conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
6-Azaspiro[5.5]undecan-6-ium chloride: Similar structure but with a chloride ion instead of bromide.
1,1’-Spirobipiperidinium bromide: Another spiro compound with a different bicyclic framework.
Uniqueness
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is unique due to the presence of both nitrogen and oxygen atoms in its spiro structure, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications .
Propiedades
Número CAS |
66155-49-5 |
|---|---|
Fórmula molecular |
C8H16BrNO2 |
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
3,9-dioxa-6-azoniaspiro[5.5]undecane;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h1-8H2;1H/q+1;/p-1 |
Clave InChI |
MGDUZWMLJAREJW-UHFFFAOYSA-M |
SMILES canónico |
C1COCC[N+]12CCOCC2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



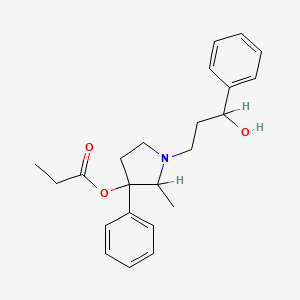
![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)




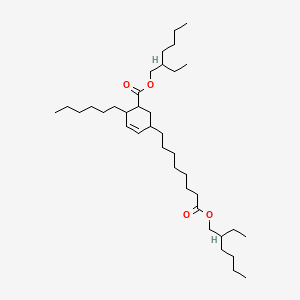
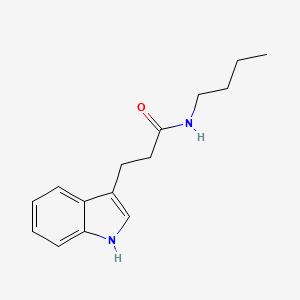
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
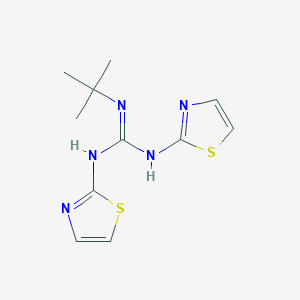
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
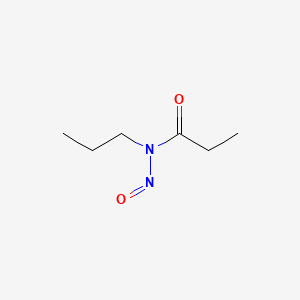
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)
